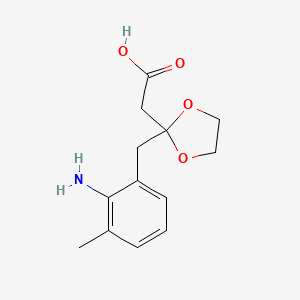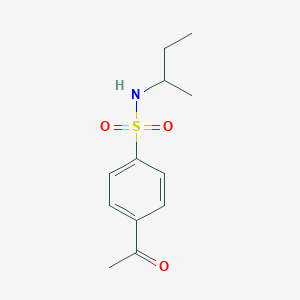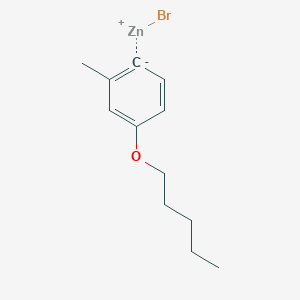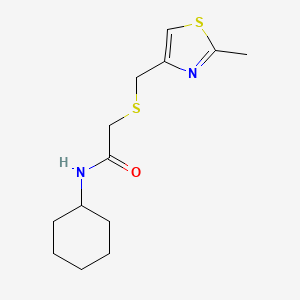![molecular formula C12H14BrFOZn B14890132 4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclopentyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 4-[(Cyclopentyloxy)methyl]-3-fluorophenyl bromide in THF.
- Addition of zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organometallic compounds.
Conditions: These reactions are typically carried out under inert atmospheres, at controlled temperatures, and in the presence of suitable solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Cyclopentyloxy)methyl]-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-[(Cyclopentyloxy)methyl]-3-fluorophenylboronic acid: Used in similar coupling reactions but with different reactivity and conditions.
Uniqueness
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide is unique due to its specific reactivity and stability in THF. It offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds with high precision and yield.
Propiedades
Fórmula molecular |
C12H14BrFOZn |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(cyclopentyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11;;/h1,5,8,11H,2-3,6-7,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UCTDJHCCRONTRT-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)

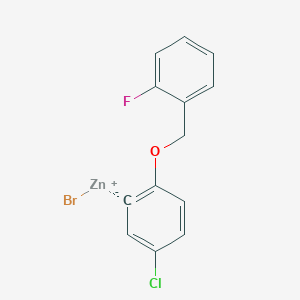

![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
